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2-Methylpyrazine - 109-08-0

2-Methylpyrazine

Catalog Number: EVT-459074
CAS Number: 109-08-0
Molecular Formula: C5H6N2
Molecular Weight: 94.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylpyrazine is an organic compound belonging to the pyrazine family. It is a colorless liquid with a nutty, roasted aroma. [] 2-Methylpyrazine is naturally found in roasted foods such as coffee, cocoa, and nuts. [] It is also a key aroma compound in certain cheeses and fermented soybeans (natto). [, ] In scientific research, 2-Methylpyrazine is primarily used as a building block in coordination chemistry and as a model compound to study the Maillard reaction. [, , , , , ]

Pyrazine

  • Relevance: Pyrazine is the parent compound of 2-methylpyrazine, differing only by the absence of the methyl group at the 2 position. This structural similarity results in comparable physicochemical properties, but the presence of the methyl group in 2-methylpyrazine can influence its specific reactivity and biological activity. For instance, the adiabatic ionization energy of 2-methylpyrazine is lower than that of pyrazine [].
  • Relevance: 2-Chloropyrazine is structurally analogous to 2-methylpyrazine, with the methyl group replaced by a chlorine atom. This substitution significantly impacts the compound's reactivity and coordination behavior. For example, while both ligands form coordination polymers with cadmium halides, the thermal stability and reactivity of the resulting complexes differ significantly [].

2,5-Dimethylpyrazine

  • Relevance: 2,5-Dimethylpyrazine, like 2-methylpyrazine, is a key contributor to the aroma profile of roasted foods, including coffee and sesame seeds [, ]. The additional methyl group in the 2,5-dimethylpyrazine structure can lead to differences in its volatility and sensory perception.

2,6-Dimethylpyrazine

  • Relevance: Both 2,6-dimethylpyrazine and 2-methylpyrazine are found in roasted foods and contribute to their characteristic aroma [, ]. The positioning of the methyl groups influences the specific aroma they impart.

2,3,5-Trimethylpyrazine

  • Relevance: As with 2-methylpyrazine, 2,3,5-trimethylpyrazine is generated in Maillard reactions, particularly in systems containing the amino acid glycine and glucose []. The additional methyl groups influence its sensory properties and potentially its formation pathways.

2,3,5,6-Tetramethylpyrazine

  • Relevance: Like 2-methylpyrazine, 2,3,5,6-tetramethylpyrazine belongs to the alkylpyrazine family and can be produced by Bacillus subtilis strains []. The extent of methylation likely impacts their specific aroma profiles and potential applications in food flavoring.

Pyrazine-2-formic acid

  • Relevance: Pyrazine-2-formic acid can be synthesized using 2-methylpyrazine as a starting material []. This highlights the versatility of 2-methylpyrazine as a building block for more complex pyrazine derivatives with potential applications in various fields.

2-Cyanopyrazine

  • Relevance: 2-Cyanopyrazine can be produced through the ammoxidation of 2-methylpyrazine, showcasing the latter's utility as a precursor in industrial chemical synthesis [, , , , ]. This transformation highlights the ability to functionalize the methyl group in 2-methylpyrazine to create more complex and valuable pyrazine derivatives.

2-Methylpyrazine-1,4-dioxide

  • Relevance: 2-Methylpyrazine-1,4-dioxide has been used as a ligand, alongside thiocyanate, to create Cadmium(II) coordination polymers, much like 2-methylpyrazine itself []. This indicates that the N-oxide derivative retains its ability to coordinate with metal centers and form extended structures.

2-Methylpyrazine-5-carboxylate

  • Relevance: The copper(II) complex of 2-methylpyrazine-5-carboxylate was synthesized and its crystal structure determined [, ]. The study used this complex to further synthesize Cu(II)-Ag(I) mixed-metal coordination polymers, illustrating the potential of 2-methylpyrazine derivatives in creating complex metal-organic frameworks.
Source and Classification

2-Methylpyrazine is primarily derived from various natural sources, including roasted coffee and certain types of meat. It is classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. The compound is also recognized for its applications in agrochemicals, pharmaceuticals, and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 2-methylpyrazine can be achieved through several methods, each employing different reactants and catalysts:

  1. Cyclocondensation Reaction: One prominent method involves the cyclocondensation of ethylene diamine with propylene glycol in the presence of zinc-molybdenum-chromium catalysts. This process typically occurs at elevated temperatures (around 380 °C) and atmospheric pressure, leading to the formation of 2-methylpyrazine as a primary product along with other by-products like 2-methylpiperazine .
  2. Alternative Synthetic Routes: Another method utilizes methylglyoxal and 2-amino malonamide as starting materials. This process includes multiple steps: cyclization, hydrolysis, halogenation, and reduction. The reaction conditions involve using an alkaline solution for initial reactions followed by hydrogenation under controlled pressure (1.8-2.2 MPa) at temperatures between 58-62 °C .
  3. Catalytic Processes: Recent studies have explored the use of zinc-chromium mixed oxide catalysts for synthesizing 2-methylpyrazine from glycerol and ethylene diamine. The reaction parameters significantly influence the yield and selectivity of the desired product .
Molecular Structure Analysis

The molecular structure of 2-methylpyrazine consists of a pyrazine ring with a methyl group attached to one of the carbon atoms adjacent to a nitrogen atom.

  • Chemical Structure:
    • Molecular Formula: C5H6N2C_5H_6N_2
    • Structural Representation:
  • Bond Angles and Lengths: The bond angles in the pyrazine ring are approximately 120120^\circ , typical for sp² hybridized carbon atoms. The bond lengths between carbon-carbon (C-C) and carbon-nitrogen (C-N) are consistent with those found in aromatic compounds, generally around 1.34 1.34\text{ } for C-C bonds and 1.32 1.32\text{ } for C-N bonds.
Chemical Reactions Analysis

2-Methylpyrazine participates in various chemical reactions, including:

  1. Electrophilic Substitution Reactions: Due to its electron-rich nature, 2-methylpyrazine can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
  2. Nucleophilic Reactions: The nitrogen atoms in the pyrazine ring can act as nucleophiles in reactions with electrophilic reagents, leading to various derivatives.
  3. Dehydrogenation Reactions: In catalytic processes, dehydrogenation reactions are crucial for synthesizing 2-methylpyrazine from precursors like ethylene diamine .
Mechanism of Action

The mechanism of action for synthesizing 2-methylpyrazine typically involves:

  1. Formation of Intermediates: Initial reactants undergo cyclization to form intermediates such as 2-methylpiperazine.
  2. Dehydrogenation Steps: These intermediates are then subjected to dehydrogenation under catalytic conditions, which facilitate the removal of hydrogen atoms to form double bonds within the aromatic structure.
  3. Final Product Formation: The final step often involves stabilization through further reactions or crystallization processes that yield pure 2-methylpyrazine .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or pale yellow solid.
  • Odor: Characteristic pyrazine-like aroma.
  • Boiling Point: Approximately 106108°C106-108°C.
  • Melting Point: Around 20°C−20°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Stable under normal conditions but may react with strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of aromatic compounds, including substitution reactions.
Applications

The applications of 2-methylpyrazine span across various fields:

  1. Flavoring Agent: Widely used in food products for its unique flavor profile, enhancing the taste of snacks, beverages, and processed foods.
  2. Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  3. Pharmaceuticals: Acts as an intermediate in synthesizing various pharmaceutical compounds.
  4. Agricultural Chemicals: Utilized in developing agrochemicals that target specific pests or diseases.
  5. Research Applications: Investigated for its potential use as a solvent in various chemical processes due to its favorable properties .
Introduction to 2-Methylpyrazine

Chemical Identity and Structural Characteristics

2-Methylpyrazine (chemical formula: C₅H₆N₂; CAS Registry Number: 109-08-0) is an alkyl-substituted diazine featuring a six-membered heterocyclic ring containing two nitrogen atoms at para positions (1,4-positions). The systematic IUPAC name for this compound is 2-methyl-1,4-diazine, though it is universally recognized as 2-methylpyrazine within scientific and industrial contexts. Its molecular structure consists of a pyrazine ring with a single methyl group (-CH₃) substituent at the carbon atom adjacent to one nitrogen atom, conferring distinct electronic and steric properties that influence its reactivity and interactions [1] [5].

The compound presents as a pale yellow to yellow liquid at room temperature, with a characteristic odor often described as nutty, roasted, or cocoa-like. Its molecular weight is 94.11 grams per mole. The molecule exhibits planar geometry due to the aromatic nature of the pyrazine ring, which follows Hückel's rule with six π-electrons (four from carbon atoms and two from nitrogen lone pairs participating in the conjugated system). This aromaticity contributes significantly to the compound's stability and influences its spectroscopic properties [5] [8].

Table 1: Key Physicochemical Properties of 2-Methylpyrazine

PropertyValueMeasurement Conditions
Boiling Point135-137°C761 mmHg
Melting Point-29°C--
Density1.03 g/mL25°C
Refractive Index (n20/D)1.50420°C
Flash Point50°C (122°F)Closed cup
Solubility in WaterModerate to highTemperature-dependent
Vapor Pressure8.7 mmHg20°C

Spectroscopically, 2-methylpyrazine exhibits characteristic features: In infrared spectroscopy, it shows C-H stretching vibrations around 3000-3100 cm⁻¹ for aromatic hydrogens and 2900-3000 cm⁻¹ for methyl hydrogens, along with ring stretching vibrations between 1400-1600 cm⁻¹. Nuclear magnetic resonance spectroscopy reveals distinct signals: ¹H NMR (CDCl₃, ppm) δ 8.45 (s, 1H, H-3), 8.41 (d, 1H, H-6), 8.35 (d, 1H, H-5), 2.60 (s, 3H, CH₃). In ¹³C NMR, signals appear at δ 151.5 (C-2), 144.2 (C-3), 143.8 (C-5), 142.1 (C-6), and 21.4 (CH₃) [1] [5] [8].

Regarding solubility behavior, 2-methylpyrazine demonstrates versatile dissolution characteristics, being miscible with numerous polar and non-polar solvents. It exhibits substantial solubility in water due to its moderate polarity and hydrogen-bond accepting capability through the nitrogen atoms in the ring. The compound is also readily soluble in common organic solvents including ethanol, diethyl ether, acetone, hexane, and dichloromethane. This solubility profile stems from its ability to engage in both hydrophobic interactions (via the methyl group) and polar interactions (via the nitrogen atoms). The solubility in water increases with temperature, a phenomenon attributed to enhanced molecular motion and disruption of hydrogen-bonding networks in water that accommodates the solute molecules more readily at elevated temperatures [2].

Historical Context and Discovery Milestones

The discovery of alkylpyrazines as a chemical class emerged from early 20th-century investigations into flavor compounds, though 2-methylpyrazine specifically gained significant attention during mid-century flavor chemistry research. The compound was first identified as a constituent of roasted coffee volatiles and cocoa products in the 1950s and 1960s, coinciding with advances in gas chromatography and mass spectrometry that enabled the separation and identification of volatile organic compounds in complex matrices. This period marked a transformative era in flavor chemistry, where scientists began systematically identifying the molecular constituents responsible for characteristic aromas in foods rather than attributing them to undefined "essences" [2] [10].

The compound's occurrence in nature was subsequently established in diverse sources beyond processed foods. Research confirmed its presence in raw agricultural products including green peas, bell peppers, asparagus, potatoes, and various nuts. Additionally, 2-methylpyrazine was identified as a semiochemical in insects, functioning as an alarm pheromone in ant species and a defensive compound in certain beetles. This discovery expanded the understanding of pyrazines beyond culinary contexts to ecological signaling systems [2] [10].

Initial production relied exclusively on chemical synthesis through methods such as the reaction of aminopropionamide with glyoxal or catalytic vapor-phase processes. However, a pivotal development occurred in the 1970s when researchers discovered that certain Bacillus species, particularly strains of Bacillus subtilis, naturally produced alkylpyrazines during fermentation. This discovery was notably advanced through studies of traditional fermented soybean products like Japanese natto, where 2-methylpyrazine contributes to the characteristic aroma profile. Research isolating Bacillus strains from natto revealed their capability to biosynthesize a spectrum of alkylpyrazines, including 2-methylpyrazine, at concentrations up to 3261 µg/L under optimized conditions [10].

Table 2: Historical Timeline of 2-Methylpyrazine Research

Time PeriodKey AdvancementSignificance
1950s-1960sIdentification in roasted coffee and cocoaEstablished as key flavor compound in thermally processed foods
1960s-1970sChemical synthesis methods developedEnabled commercial production for flavor industry
1970sDiscovery in Bacillus fermentationRevealed natural biosynthetic pathways
1974FEMA GRAS approval (FEMA 3309)Sanctioned food use in the United States
Late 20th centuryIdentification as insect semiochemicalExpanded understanding of ecological roles
21st centuryStrain optimization for biosynthesisImproved yields for natural production methods

The recognition of 2-methylpyrazine's flavor significance led to its evaluation and subsequent approval as a Generally Recognized As Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA 3309) in 1974. This regulatory milestone facilitated its widespread adoption as a flavor ingredient in the food industry. The late 20th century witnessed growing interest in microbial biosynthesis as an alternative to chemical synthesis, driven by consumer demand for "natural" flavor compounds. Screening studies identified specific Bacillus subtilis strains from fermented soybeans capable of producing diverse alkylpyrazine profiles, with strain BcP4 producing 690 µg/L of 2-methylpyrazine among other compounds. These investigations revealed that different strains possess distinct metabolic predispositions for pyrazine production, opening avenues for biotechnology applications [8] [10].

Industrial and Academic Relevance

Flavor and Fragrance Industry

2-Methylpyrazine serves as a fundamental flavor ingredient valued for its characteristic nutty, roasted, cocoa-like sensory profile. The compound occurs naturally in coffee, chocolate, roasted nuts, and baked goods, contributing significantly to their complex aroma bouquets. At extremely low concentrations—typically in parts per million ranges—it imparts roasted nuances to savory products, chocolate analogs, coffee substitutes, and snack foods. In perfumery, it functions as a powerful modifier within gourmand and nutty accords, often diluted to 0.1% in solvents like dipropylene glycol (DPG) or triethyl citrate (TEC) before incorporation into fragrance formulations. Its potency necessitates careful handling, as even minute quantities can dominate olfactory compositions. The compound's FEMA 3309 status and Kosher certification further support its utilization in compliant product formulations worldwide [2] [3] [8].

The flavor industry sources 2-methylpyrazine through both chemical synthesis and bio-production routes. Major global suppliers include Advanced Biotech (United States), Augustus Oils Ltd (United Kingdom), Beijing Lys Chemicals Co. (China), Berjé (United States), Endeavour Speciality Chemicals (United Kingdom), Fleurchem (United States), and Lluch Essence S.L. (Spain). These suppliers cater to diverse market segments, providing products meeting various quality standards including Food Grade (FG), Kosher, and pharmaceutical secondary standard grades. The supply chain encompasses quantities ranging from grams for research purposes to metric tonnes for industrial manufacturing, reflecting the compound's widespread application [4] [8].

Pharmaceutical and Chemical Synthesis

Within pharmaceutical research and manufacturing, 2-methylpyrazine functions as a versatile synthetic intermediate. Its molecular structure provides a platform for further chemical modifications, particularly in the preparation of more complex heterocyclic compounds. Notably, it serves as a precursor in synthesizing pyrazinamide (N-pyrazinecarboxamide), a first-line antitubercular drug. The compound's nitrogen-containing aromatic ring system enables coordination chemistry, evidenced by its application as a ligand in silver(I)-saccharinato complexes that exhibit blue luminescence at room temperature—a property potentially exploitable in diagnostic technologies. Additionally, catalytic ammoxidation of 2-methylpyrazine yields 2-cyanopyrazine, an intermediate for further pharmaceutical synthesis [5] [9].

Recent research explores 2-methylpyrazine-containing derivatives as potential anticancer agents. Structural analogs incorporating the 2-methylpyrazine moiety have demonstrated cytotoxic activity against specific cancer cell lines, including prostate cancer (PC-3) and melanoma (A375), with half-maximal inhibitory concentration (IC₅₀) values in the micromolar range. While these investigations remain predominantly in preclinical stages, they highlight the compound's relevance in medicinal chemistry scaffold development [9].

Materials Science and Analytical Applications

The coordination chemistry of 2-methylpyrazine enables applications in materials science, particularly in constructing metal-organic frameworks (MOFs) and coordination polymers. Research demonstrates its utility in preparing [Ag(CF₃CO₂)(2-Me-Pyz)] coordination polymers, where 2-Me-Pyz acts as a bridging ligand. These materials exhibit potential for gas storage, separation technologies, and catalysis due to their porous architectures and tunable properties. Furthermore, the compound serves specialized roles in analytical chemistry as an internal standard in nuclear magnetic resonance (NMR) spectroscopy analyses of biological fluids like plasma, particularly when conventional standards such as trimethylsilyl propionate (TSP) or formate prove unsuitable due to interference from endogenous compounds [5] [9].

Emerging Research and Sustainability

Academic and industrial research increasingly focuses on sustainable production methods for 2-methylpyrazine. Microbial biosynthesis using Bacillus strains offers an environmentally favorable alternative to traditional chemical synthesis, utilizing renewable substrates and generating fewer hazardous byproducts. Optimization strategies include strain selection (e.g., Bacillus subtilis BcP4), precursor supplementation (L-threonine or acetoin), and bioreactor cultivation parameter control (aeration, temperature, pH). These approaches aim to enhance yield while meeting regulatory definitions of "natural" flavor compounds—a significant market differentiation. The biosynthesis pathway involves enzymatic condensation of aminoketone intermediates derived from amino acid metabolism, though mechanistic details remain an active research area [10].

Table 3: Industrial Applications of 2-Methylpyrazine

Industry SectorFunction/RoleSpecifications
Flavor & FragranceFlavor enhancer (roasted, nutty notes)FEMA 3309, Kosher, ≥98% purity (GC)
Perfumery modifier (gourmand accords)0.1% solutions in DPG/TEC
PharmaceuticalSynthetic intermediate (e.g., pyrazinamide)Pharmaceutical secondary standard
Ligand in luminescent complexes≥99% purity
AgrochemicalSemiochemical componentTechnical grade
Research & DevelopmentNMR internal standardHigh-purity grade
Building block for MOFs≥99% purity

Properties

CAS Number

109-08-0

Product Name

2-Methylpyrazine

IUPAC Name

2-methylpyrazine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3

InChI Key

CAWHJQAVHZEVTJ-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1

Solubility

1000 mg/mL at 20 °C
soluble in water and oils
miscible at room temperature (in ethanol)

Synonyms

Methyl-pyrazine; 2-Methyl-1,4-diazine; 2-Methylpyrazine; Methylpyrazine; Monomethylpyrazine; NSC 30412; NSC 49138

Canonical SMILES

CC1=NC=CN=C1

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